molecular formula C19H22F3N3OS B2963357 N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine CAS No. 2415622-13-6

N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2963357
CAS No.: 2415622-13-6
M. Wt: 397.46
InChI Key: SXXKQHQHADTKFA-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a pyridine ring, and a thiophene ring, each contributing distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine: shares structural similarities with other compounds containing piperidine, pyridine, and thiophene rings.

    Thiophene derivatives: Known for their electronic properties and applications in materials science.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3OS/c1-13-9-16(27-12-13)18(26)25-7-4-14(5-8-25)11-24(2)17-10-15(3-6-23-17)19(20,21)22/h3,6,9-10,12,14H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXKQHQHADTKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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